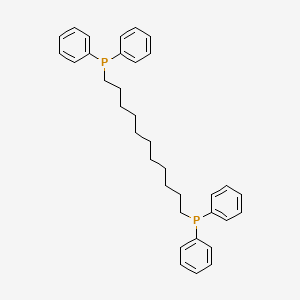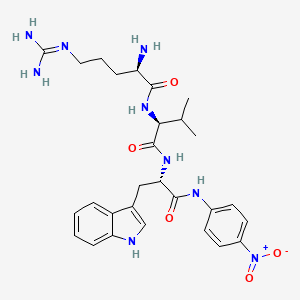
Pubchem_71406830
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pubchem_71406830 is a chemical compound listed in the PubChem database, which is a comprehensive resource for chemical information. This compound is known for its unique properties and applications in various scientific fields.
Preparation Methods
The preparation of Pubchem_71406830 involves specific synthetic routes and reaction conditions. One common method includes the reduction of tributyltin oxide with polymethylhydrosiloxane . This reaction produces the compound as a distillable liquid that is mildly sensitive to air. The industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.
Chemical Reactions Analysis
Pubchem_71406830 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pubchem_71406830 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrostannylation reactions.
Biology: The compound’s properties make it useful in various biological assays and studies.
Industry: this compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Pubchem_71406830 involves its interaction with specific molecular targets and pathways. The compound acts as a hydrogen donor in radical chain mechanisms, which is crucial for its role in organic synthesis . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Pubchem_71406830 can be compared with other similar compounds, such as tributyltin hydride and other organotin compounds . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity. The uniqueness of this compound lies in its specific reaction conditions and the products it forms.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Properties
CAS No. |
84784-55-4 |
|---|---|
Molecular Formula |
C20H24Ge2 |
Molecular Weight |
409.7 g/mol |
InChI |
InChI=1S/C20H24Ge2/c1-21(2)19(17-11-7-5-8-12-17)15-16-20(22(3)4)18-13-9-6-10-14-18/h5-16H,1-4H3 |
InChI Key |
WGRVACHMECNNPM-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)C(=CC=C(C1=CC=CC=C1)[Ge](C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



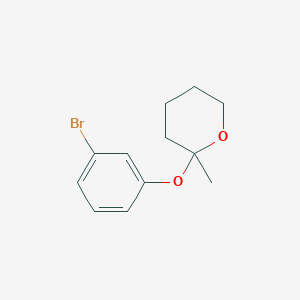
![4-{Bis[4-(dimethylamino)phenyl]methyl}-N-ethylnaphthalen-1-amine](/img/structure/B14414594.png)
![2-Phenyl-5-propoxypyrazolo[1,5-a]pyrimidine](/img/structure/B14414595.png)

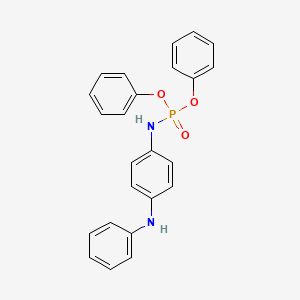
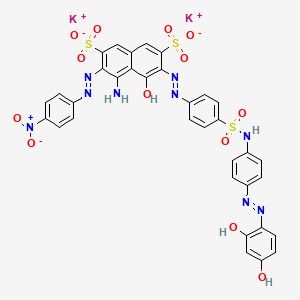
![[2,3-Bis(benzyloxy)phenyl]methanol](/img/structure/B14414621.png)
![4-(2,2-Diethoxyethyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14414632.png)

![Acetic acid, 2,2'-[(5-methyl-1,3-phenylene)bis(oxy)]bis-](/img/structure/B14414651.png)
